Leniolisib (CDZ173) is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ) []. It is a low molecular weight, orally bioavailable compound [, , ]. Leniolisib plays a crucial role in scientific research as a tool to study the PI3Kδ signaling pathway and its involvement in various diseases, particularly inborn errors of immunity and inflammatory disorders [, , , ].
The synthesis of leniolisib involves several key steps starting from precursor compounds. The initial step includes the coupling of 6-benzyl-4-chloro-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine with (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate in the presence of triethylamine at elevated temperatures (120 °C) to yield an intermediate compound with a high yield of approximately 93% . Subsequent steps involve deprotection and further coupling reactions to introduce functional groups that enhance the compound's pharmacological properties.
Leniolisib's molecular structure features several notable components that contribute to its biological activity:
The presence of trifluoromethyl and methoxypyridine groups within its structure enhances its selectivity for the phosphoinositide 3-kinase delta isoform over other kinases .
Leniolisib undergoes various chemical reactions during its synthesis, including:
These reactions are meticulously designed to ensure that each step proceeds with high efficiency while minimizing byproducts .
Leniolisib exerts its therapeutic effects by selectively inhibiting the phosphoinositide 3-kinase delta pathway. This inhibition leads to decreased activation of downstream signaling pathways that are involved in immune cell proliferation and activation. Specifically, leniolisib has been shown to lower levels of phosphorylated AKT in B cells following stimulation, indicating effective pathway suppression .
Clinical studies have demonstrated that treatment with leniolisib results in normalization of circulating B cells and a reduction in inflammatory markers, which supports its role as a targeted therapy for conditions characterized by overactive immune responses .
Leniolisib exhibits several physical and chemical properties that are crucial for its function:
These properties are significant for its absorption, distribution, metabolism, and excretion characteristics .
Leniolisib has been primarily investigated for its applications in treating activated phosphoinositide 3-kinase delta syndrome. Clinical trials have shown promising results in reducing lymphoproliferation and improving immune function in affected patients . Additionally, ongoing research may explore its potential use in other diseases characterized by dysregulated immune responses or hyperactivation of the phosphoinositide 3-kinase delta pathway.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: